molecular formula C14H22Cl4N2O2 B5346930 N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B5346930
M. Wt: 392.1 g/mol
InChI Key: QKTGIFGBFQMCKK-UHFFFAOYSA-N
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Description

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a chemical compound with a complex structure that includes a dichloromethoxyphenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-2-methoxybenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine
  • **N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-piperidin-4-ylethanamine
  • **N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-pyrrolidin-4-ylethanamine

Uniqueness

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring, in particular, may enhance its solubility and bioavailability compared to similar compounds with different ring structures.

Properties

IUPAC Name

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2.2ClH/c1-19-14-11(8-12(15)9-13(14)16)10-17-2-3-18-4-6-20-7-5-18;;/h8-9,17H,2-7,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTGIFGBFQMCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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